1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione
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Overview
Description
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a piperazine ring, and a fluorophenyl group. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution or other suitable methods.
Final Coupling: The final step involves coupling the indole and piperazine derivatives under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors in the body, such as serotonin or dopamine receptors.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways, such as the MAPK or PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione: Lacks the dimethyl groups on the indole ring.
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)ethane-1,2-dione: Contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
1-(1,2-dimethyl-1H-indol-3-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethane-1,2-dione is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15-20(18-5-3-4-6-19(18)24(15)2)21(27)22(28)26-13-11-25(12-14-26)17-9-7-16(23)8-10-17/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAHBGBRPWECEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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